4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one
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Overview
Description
4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a diphenylmethyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one typically involves the reaction of diphenylmethanol with methoxyacetyl chloride under basic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable catalyst to form the oxolan-2-one ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy group and have similar biological activities.
4-Hydroxy-4-methyl-2-pentanone: Similar in structure but with different functional groups and reactivity.
4-Hydroxy-4-methoxy-2-methylchalcone: Shares the methoxy group but differs in the overall structure and applications.
Properties
CAS No. |
61601-89-6 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c1-21-18(14-8-4-2-5-9-14,15-10-6-3-7-11-15)17(20)12-16(19)22-13-17/h2-11,20H,12-13H2,1H3 |
InChI Key |
OAKGAIQVLQYTJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3(CC(=O)OC3)O |
Origin of Product |
United States |
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